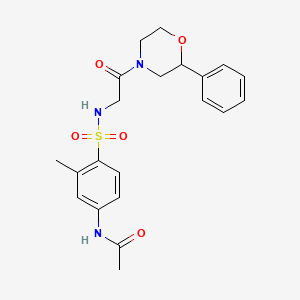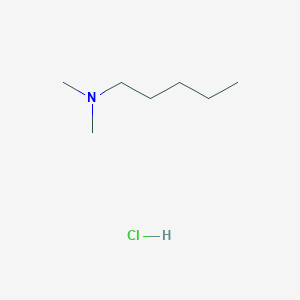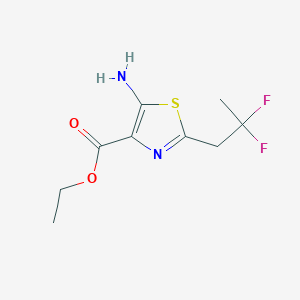
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate" is an intricate organic compound known for its diverse functional groups and interesting chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of "6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate" generally begins with the preparation of the key intermediates, including the 1,3,4-thiadiazole and the pyran-4-one derivatives.
Synthesis of the Thiadiazole Intermediate:
Reagents: 2-ethylbutanoic acid, thionyl chloride, hydrazine hydrate
Reaction Conditions: Reflux, inert atmosphere, dehydration
Process: 2-ethylbutanoic acid reacts with thionyl chloride to form 2-ethylbutanoyl chloride, which then reacts with hydrazine hydrate to yield 2-ethylbutanamido-1,3,4-thiadiazole.
Synthesis of the Pyran-4-one Intermediate:
Reagents: Acetylacetone, bromine, sodium hydroxide
Reaction Conditions: Room temperature, aqueous medium
Process: Acetylacetone reacts with bromine to form 3-bromo-pyran-4-one, which undergoes a series of steps to produce the desired pyranone derivative.
Coupling of Intermediates:
Reagents: Base, solvents
Reaction Conditions: Controlled temperature, inert atmosphere
Process: The thiadiazole and pyranone intermediates are coupled together under basic conditions to form the final product.
Industrial Production Methods: Large-scale production may involve:
Optimization of reaction conditions to increase yield and purity
Continuous flow synthesis to enhance efficiency and scalability
Use of automated reactors for precise control over the synthesis process
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: The compound may undergo oxidation at specific positions, leading to new derivatives with altered properties.
Reduction: Reduction reactions can modify functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution agents: Halogens, amines, thiols
Major Products:
Oxidation products: Hydroxylated derivatives, sulfoxides
Reduction products: Alcohols, amines
Substitution products: Halogenated compounds, alkylated derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in metal-catalyzed reactions.
Organic Synthesis: Intermediate for the synthesis of more complex molecules.
Biology:
Biochemical Research: Potential inhibitor of specific enzymes, useful in studying enzyme kinetics and pathways.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals due to its diverse functional groups and biological activity.
Industry:
Materials Science: Utilized in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The compound's mechanism of action often involves its ability to interact with specific molecular targets through its functional groups. These interactions can modulate biological pathways, such as enzyme inhibition or receptor binding.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, affecting signal transduction processes.
Comparación Con Compuestos Similares
5-amino-1,3,4-thiadiazole-2-thiol
4-hydroxy-3-pyrones
Uniqueness:
The combination of thiadiazole and pyranone structures, along with the brominated benzoate, distinguishes "6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate" from other compounds
There you have it—an overview of this fascinating compound
Propiedades
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-bromobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-15-9-16(26)17(10-29-15)30-19(28)13-5-7-14(22)8-6-13/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNPHHYVNKYCKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2385085.png)
![ethyl 2-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamido)acetate](/img/structure/B2385086.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385087.png)

![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2385091.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2385095.png)

![Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate](/img/structure/B2385099.png)
![Methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(tetrahydrofuran-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2385100.png)
![5-Chloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2385102.png)
